Structural Differentiation from the Canonical APJ Antagonist ML221: Substituent Impact on Target Engagement
The target compound replaces ML221's 4-nitrobenzoate with a 3-bromobenzoate and ML221's pyrimidine with a 4,6-dimethylpyrimidine. In the original ML221 SAR series, the 4-nitro group was essential for APJ functional antagonism; its removal or repositioning led to loss of activity [1]. The bromine atom at the 3-position introduces a heavy atom for X-ray crystallography or anomalous scattering experiments, a feature absent in ML221's nitro analog. Meanwhile, the 4,6-dimethylpyrimidine substitution is absent in the entire ML221 series, representing an unexplored vector for tuning lipophilicity and off-target profiles [2].
| Evidence Dimension | Structural determinants of APJ receptor antagonism |
|---|---|
| Target Compound Data | 3-bromobenzoate ester; 4,6-dimethylpyrimidine thioether; no reported APJ IC50 data |
| Comparator Or Baseline | ML221: 4-nitrobenzoate ester; pyrimidine thioether; APJ β-arrestin IC50 = 1.75 μM, cAMP IC50 = 0.70 μM [1] |
| Quantified Difference | ML221 APJ IC50 values are not transferable; 3-bromo substitution is predicted to ablate APJ activity based on SAR for electron-withdrawing groups at the 4-position. |
| Conditions | Cell-based β-arrestin recruitment assay (CHO-K1 cells expressing APJ) and cAMP assay [1] |
Why This Matters
The compound is not a simple ML221 replacement; its structural divergence requires de novo target identification or use as a chemical biology probe distinct from APJ applications.
- [1] Maloney, P. R., Khan, P., Hedrick, M., et al. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6656–6660. View Source
- [2] Woo, S., & You, Y. (2025). Novel small molecule analogs for advancing apelin receptor antagonism with enhanced plasma and microsomal stability. Bioorganic & Medicinal Chemistry Letters, 129, 154317. View Source
